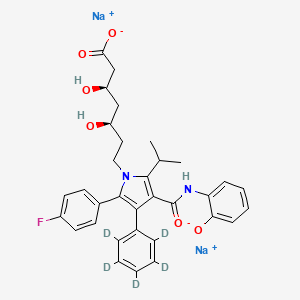

2-Hydroxy Atorvastatin-d5 Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

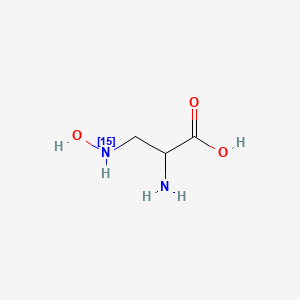

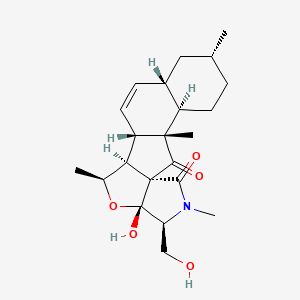

2-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated metabolite of Atorvastatin . It is a selective, competitive HMG-CoA reductase inhibitor . Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The molecular formula of this compound is C33 2H5 H28 F N2 O6 . 2 Na and it has a molecular weight of 623.63 .

Molecular Structure Analysis

The molecular formula of this compound is C33 2H5 H28 F N2 O6 . 2 Na . This indicates that the compound contains 33 carbon atoms, 5 deuterium atoms, 28 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 6 oxygen atoms, and 2 sodium atoms .Physical And Chemical Properties Analysis

The physical properties of this compound include a white to pale beige solid appearance and a melting temperature of 132-134°C . It is slightly soluble in methanol .Applications De Recherche Scientifique

Analytical Applications in Pharmacokinetics : 2-Hydroxy Atorvastatin is used as an internal standard in a high-performance liquid chromatography tandem mass spectrometry assay to quantitate atorvastatin and its metabolites in plasma of humans, dogs, and rats. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring (Bullen, Miller, & Hayes, 1999).

Synthesis for Quantitative Analysis : It is also synthesized as an internal standard for LC/MS/MS methods developed for quantitative determination of atorvastatin and its metabolites in human serum (Chen et al., 2000).

Clinical Research in Diabetes and Hypercholesterolemia : Atorvastatin is studied for its effects on gonadal and adrenal hormones in type 2 diabetes patients with mild to moderate hypercholesterolemia, showing no significant hormonal changes post-treatment (Santini et al., 2003).

Investigation of Immunomodulatory Effects : The potential of atorvastatin in treating inflammatory diseases like multiple sclerosis has been explored, showing its ability to promote a Th2 bias and reverse paralysis in central nervous system autoimmune disease (Youssef et al., 2002).

Adherence Testing and Therapeutic Drug Monitoring : A method for quantitative determination of seven statins, including atorvastatin and its active metabolites, has been developed for adherence testing and therapeutic drug monitoring in human blood plasma (Wagmann et al., 2019).

Exploration of Other Therapeutic Effects : Research has investigated atorvastatin's effects on sodium handling and blood pressure in salt-loaded rats with chronic renal insufficiency, showing beneficial effects on renal function and injury (Juncos et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

As a deuterated compound, 2-Hydroxy Atorvastatin-d5 Disodium Salt serves as an important tool in mass spectrometry, offering a stable isotopic tracer that aids in distinguishing between the compound and its non-deuterated counterpart . This could be useful in future research and development in the field of lipid metabolism and pharmacokinetics .

Propriétés

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVKONHBFPQVPI-SZNAXHTISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662006 |

Source

|

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1276537-19-9 |

Source

|

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)